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molecular formula C17H14O B1625037 2-(4-Methoxyphenyl)naphthalene CAS No. 59115-45-6

2-(4-Methoxyphenyl)naphthalene

Cat. No. B1625037
M. Wt: 234.29 g/mol
InChI Key: HMJIYPQPQDOHRP-UHFFFAOYSA-N
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Patent
US06914074B2

Procedure details

The title compound was prepared by reacting 2-bromonaphthalene (3.04 g, 14.7 mmol) with 4-methoxyphenylmagnesium bromide according to method used to prepared intermediate 10 to yield 2.89 g (89%) of a white solid: mp 114° C.; 1H NMR (CDCl3): δ 3.86 (3H, s), 7.01 (2H, d, J=9.06 Hz), 7.43-7.50 (2H, m), 7.65 (2H, d, J=8.73 Hz), 7.71 (1H, dd, J=1.84 Hz, J=8.56 Hz), 7.83-7.89 (3H, m), 7.98 (1H, d, J=0.67 Hz); MS (EI) m/z 234 (M)+.
Quantity
3.04 g
Type
reactant
Reaction Step One
Name
4-methoxyphenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
intermediate 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([Mg]Br)=[CH:16][CH:15]=1>>[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([C:2]2[CH:11]=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH:3]=2)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
3.04 g
Type
reactant
Smiles
BrC1=CC2=CC=CC=C2C=C1
Step Two
Name
4-methoxyphenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)[Mg]Br
Step Three
Name
intermediate 10
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC2=CC=CC=C2C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.89 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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